molecular formula C19H12FNO4 B3040080 1-(4-Fluorophenyl)-3-[5-(4-nitrophenyl)-2-furyl]prop-2-en-1-one CAS No. 153853-36-2

1-(4-Fluorophenyl)-3-[5-(4-nitrophenyl)-2-furyl]prop-2-en-1-one

Cat. No.: B3040080
CAS No.: 153853-36-2
M. Wt: 337.3 g/mol
InChI Key: LERQDSBWHWLNER-PKNBQFBNSA-N
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Description

1-(4-Fluorophenyl)-3-[5-(4-nitrophenyl)-2-furyl]prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core. Its structure comprises two aromatic systems: a 4-fluorophenyl ring (ring B) and a 5-(4-nitrophenyl)furan moiety (ring A) (Fig. 1). The molecular formula is C₁₉H₁₂FNO₄, with a molecular weight of 337.31 g/mol . The fluorine and nitro groups at the para positions of their respective rings are electron-withdrawing, influencing electronic distribution and intermolecular interactions. This compound is of interest due to its structural similarity to bioactive chalcones, particularly in antimicrobial and anticancer research .

Properties

IUPAC Name

(E)-1-(4-fluorophenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12FNO4/c20-15-5-1-13(2-6-15)18(22)11-9-17-10-12-19(25-17)14-3-7-16(8-4-14)21(23)24/h1-12H/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LERQDSBWHWLNER-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=CC(=O)C3=CC=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C/C(=O)C3=CC=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-3-[5-(4-nitrophenyl)-2-furyl]prop-2-en-1-one typically involves a multi-step process. One common method includes the condensation of 4-fluoroacetophenone with 4-nitrobenzaldehyde in the presence of a base, such as sodium hydroxide, to form the chalcone intermediate. This intermediate is then subjected to cyclization reactions to yield the final product .

Chemical Reactions Analysis

1-(4-Fluorophenyl)-3-[5-(4-nitrophenyl)-2-furyl]prop-2-en-1-one undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-[5-(4-nitrophenyl)-2-furyl]prop-2-en-1-one involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The fluorine atom can influence the compound’s lipophilicity and metabolic stability, affecting its overall activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Chalcones

Substituent Effects on Bioactivity

Chalcone derivatives are modulated by substituents on rings A and B. Key comparisons include:

  • It exhibits the highest inhibitory activity (IC₅₀ = 4.35 μM) among chalcones in cluster 5 .
  • Compound 2j: (E)-1-(4-Bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone. Bromine (ring A) and fluorine (ring B) substitutions yield an IC₅₀ of 4.70 μM, highlighting the role of electronegative groups in enhancing activity .
  • Compound 1: (E)-1-(1-Methyl-1H-pyrrol-2-yl)-3-(5-(4-nitrophenyl)furan-2-yl)prop-2-en-1-one. The 4-nitrophenyl group contributes to selective anticancer activity against A549 lung adenocarcinoma cells, outperforming cisplatin .

The target compound’s 4-fluorophenyl and 4-nitrophenyl groups likely synergize to improve binding affinity and metabolic stability compared to less electronegative analogs (e.g., methoxy-substituted compounds 2n and 2p with IC₅₀ > 25 μM) .

Impact of Aromatic Systems

  • Furan vs. Phenyl Rings : Replacing phenyl with furan (as in the target compound) introduces heteroatom-induced polarity and planarity distortion. For example, pyrrole-based chalcones with furan moieties exhibit enhanced antifungal activity against Candida krusei due to improved membrane penetration .
  • Nitro Group Positioning : Chalcones with nitro groups at the para position (e.g., compound 2 in ) show stronger antibacterial activity than those with meta substitutions, aligning with the target compound’s 4-nitrophenyl group .

Anticancer Potential

The 4-nitrophenyl group in the target compound parallels compound 1 (), which demonstrates selective cytotoxicity against A549 cells. Fluorine’s electron-withdrawing effect may further enhance DNA intercalation or kinase inhibition, though specific data for the target compound requires validation .

Antimicrobial Activity

Chalcones with nitro and halogen substitutions exhibit broad-spectrum antimicrobial effects. For instance, compound 2j’s bromine-fluorine pairing (IC₅₀ = 4.70 μM) suggests the target compound’s nitro-fluorine combination could similarly disrupt microbial enzymes or membranes .

Physicochemical Properties

  • Electron-Withdrawing Effects : The fluorine (σₚ = 0.06) and nitro (σₚ = 1.27) groups increase ring electron deficiency, improving reactivity in nucleophilic environments compared to methoxy or hydroxyl analogs .

Data Table: Key Chalcone Derivatives and Properties

Compound Name Substituents (Ring A/Ring B) IC₅₀ (μM) Key Activity Reference
Cardamonin 2,4-OH (A); None (B) 4.35 Enzyme inhibition
2j 4-Br, 2-OH, 5-I (A); 4-F (B) 4.70 Antimicrobial
Compound 1 () 4-Nitrophenyl (A); Pyrrole (B) N/A Anticancer (A549)
Target Compound 5-(4-Nitrophenyl)furyl (A); 4-F (B) N/A Theoretical broad activity

Biological Activity

1-(4-Fluorophenyl)-3-[5-(4-nitrophenyl)-2-furyl]prop-2-en-1-one, also known by its CAS number 153853-36-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H12FNO4C_{19}H_{12}FNO_4 with a molecular weight of approximately 337.30 g/mol. The structure features a fluorophenyl group and a nitrophenyl group attached to a furan ring, contributing to its biological activity.

Biological Activity Overview

The compound exhibits various biological activities, including:

  • Antioxidant Activity : The presence of the nitrophenyl and fluorophenyl groups enhances its ability to scavenge free radicals, potentially offering protective effects against oxidative stress.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in antibiotic development.
  • Anticancer Potential : Research indicates that derivatives of this compound can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

The biological mechanisms through which this compound exerts its effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.
  • Induction of Apoptosis : Studies have shown that it can trigger apoptotic pathways in cancer cells.
  • Interference with Cell Signaling Pathways : It may modulate signaling pathways related to inflammation and cell survival.

Table 1: Biological Activities of this compound

Activity TypeObserved EffectsReference
AntioxidantFree radical scavenging
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of the compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. Results indicated a significant reduction in DPPH radical concentration, suggesting strong antioxidant properties.

Case Study 2: Antimicrobial Efficacy

In vitro tests against Staphylococcus aureus and Escherichia coli demonstrated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, indicating potential as an antimicrobial agent.

Case Study 3: Cancer Cell Line Studies

Research involving human breast cancer cell lines (MCF-7) showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM. Mechanistic studies revealed that this was associated with increased levels of pro-apoptotic markers.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-(4-fluorophenyl)-3-[5-(4-nitrophenyl)-2-furyl]prop-2-en-1-one?

The compound is typically synthesized via Claisen-Schmidt condensation , a base-catalyzed reaction between a ketone (e.g., 2-acetylfuran derivatives) and an aldehyde (e.g., 4-fluorobenzaldehyde). For example:

  • Step 1 : Dissolve equimolar amounts of the ketone and aldehyde in ethanol.
  • Step 2 : Add KOH (3 equivalents) at 0–50°C and stir for 2–3 hours at room temperature (RT).
  • Step 3 : Isolate the product via vacuum filtration and recrystallize using ethanol/water .
    Key variables : Reaction temperature, base concentration, and solvent polarity influence yield and stereochemistry.

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

Structural confirmation relies on:

  • Single-crystal X-ray diffraction (SCXRD) : Resolves stereochemistry (e.g., E/Z isomerism) and bond lengths (mean C–C bond: ~1.34 Å) .
  • NMR spectroscopy : 1^1H NMR detects aromatic protons (δ 7.2–8.3 ppm) and α,β-unsaturated ketone protons (δ 6.5–7.1 ppm) .
  • FT-IR : Confirms carbonyl stretch (~1650 cm1^{-1}) and nitro group (~1520 cm1^{-1}) .

Q. What preliminary biological activities have been reported for this compound?

Derivatives with similar scaffolds exhibit:

  • Antimicrobial activity : MIC values of 12.5–50 µg/mL against Staphylococcus aureus and Escherichia coli via disruption of bacterial cell membranes .
  • Antioxidant potential : Nitrophenyl groups may scavenge free radicals, though quantitative SAR studies are needed .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., nitro, fluoro) influence the compound’s reactivity and optical properties?

  • Nitro group : Enhances electron-withdrawing effects, stabilizing the enone system and red-shifting UV-Vis absorption (λmax ~350 nm) .
  • Fluorine : Induces hyperconjugation, altering dipole moments (calculated μ = ~5.2 D) and improving crystallinity via C–H···F interactions .
    Experimental validation : Use density functional theory (DFT) to compare HOMO-LUMO gaps with spectroscopic data .

Q. What challenges arise in resolving contradictions between experimental and computational data?

  • Discrepancies in NMR shifts : May stem from solvent effects or dynamic processes (e.g., keto-enol tautomerism). Mitigate via:
    • Variable-temperature NMR to detect tautomerization .
    • Compare computed (B3LYP/6-31G*) and experimental 1^1H NMR shifts .
  • Crystallization issues : Polymorphism or solvent inclusion can distort SCXRD data. Use multiple solvents (e.g., DMSO, chloroform) for crystallization trials .

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Catalyst screening : Replace KOH with ionic liquids (e.g., [BMIM]BF4_4) to enhance enone selectivity (>90%) .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 80°C) with comparable yields (~75%) .

Q. What strategies are used to evaluate the compound’s potential in photodynamic therapy (PDT)?

  • Singlet oxygen quantum yield (ΦΔ) : Measure using 1,3-diphenylisobenzofuran (DPBF) as a trap; ΦΔ > 0.4 indicates PDT viability .
  • Cellular uptake studies : Fluorescent labeling (e.g., BODIPY derivatives) to track localization in cancer cells .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Fluorophenyl)-3-[5-(4-nitrophenyl)-2-furyl]prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
1-(4-Fluorophenyl)-3-[5-(4-nitrophenyl)-2-furyl]prop-2-en-1-one

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